(Z)-N'-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide is a chemical compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This compound is characterized by its unique molecular structure, which includes a cyano group and a dimethylmethanimidamide moiety. The presence of the imidazole ring contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is often used in research settings to study its biological and chemical properties. The availability may vary based on the supplier's inventory and regulatory requirements related to chemical handling.
This compound falls under several classifications:
The synthesis of (Z)-N'-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Techniques like chromatography may be employed for purification.
The molecular structure of (Z)-N'-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide can be represented by its molecular formula with a molecular weight of approximately 253.32 g/mol.
COC(=NC#N)NCCSCc1nc[nH]c1C
InChI=1S/C10H15N5OS/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
This structure indicates the presence of both nitrogen and sulfur atoms, contributing to its reactivity and potential biological activity.
(Z)-N'-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide may participate in various chemical reactions:
The reactivity is influenced by the electronic nature of substituents on the imidazole ring and the steric hindrance around the nitrogen atoms.
The mechanism of action for (Z)-N'-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures may exhibit activity on histamine receptors or other targets involved in neurological processes. This suggests potential applications in treating conditions like schizophrenia or cognitive disorders.
The compound typically exhibits:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and other thermodynamic properties are essential for practical applications but are not widely reported in available literature.
(Z)-N'-(5-cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylmethanimidamide has potential applications in:
This compound serves as a valuable tool for researchers exploring new treatments for cognitive disorders and other health issues related to neurotransmitter systems.
CAS No.:
CAS No.:
CAS No.:
CAS No.: 898434-63-4
CAS No.: 54123-15-8